molecular formula C18H13ClF4N4O2S B2481687 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(4-fluorophenyl)methoxy]thiophen-2-yl}urea CAS No. 303147-93-5

1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(4-fluorophenyl)methoxy]thiophen-2-yl}urea

Cat. No.: B2481687
CAS No.: 303147-93-5
M. Wt: 460.83
InChI Key: KOIRZJZTHOXTDH-UHFFFAOYSA-N
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Description

This urea derivative features a pyridine core substituted with a chloro group (-Cl) and a trifluoromethyl (-CF₃) moiety at positions 3 and 5, respectively. The urea linkage connects this pyridine fragment to a thiophene ring bearing a 4-fluorobenzyloxy group. Such structural motifs are common in medicinal chemistry, where trifluoromethyl groups enhance metabolic stability and chloro substituents influence electronic properties for target binding .

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-[3-[(4-fluorophenyl)methoxy]thiophen-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF4N4O2S/c19-13-7-11(18(21,22)23)8-24-15(13)26-27-17(28)25-16-14(5-6-30-16)29-9-10-1-3-12(20)4-2-10/h1-8H,9H2,(H,24,26)(H2,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIRZJZTHOXTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(SC=C2)NC(=O)NNC3=C(C=C(C=N3)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(4-fluorophenyl)methoxy]thiophen-2-yl}urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.

The compound is characterized by the following properties:

  • Molecular Formula : C20H15ClF6N4O3
  • Molar Mass : 508.8 g/mol
  • CAS Number : 344276-97-7

Synthesis

The synthesis typically involves multiple steps, including:

  • Formation of an intermediate from 3-chloro-5-(trifluoromethyl)pyridine and an amine.
  • Reaction with a thiophenyl compound under controlled conditions to yield the final product.
  • Purification techniques such as chromatography to achieve high purity levels.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study on related compounds found strong antiproliferative activity against various cancer cell lines, with growth inhibition (GI50) values between 1.31 and 4.68 µM . The mechanism of action is believed to involve the modulation of specific molecular targets, potentially leading to apoptosis in cancer cells.

The biological activity of this compound is linked to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.

Case Study 1: Antibacterial Evaluation

A recent investigation assessed the antibacterial efficacy of several derivatives against multi-drug resistant strains. The study reported that certain compounds exhibited superior activity compared to standard antibiotics, suggesting potential therapeutic applications in treating resistant infections .

Case Study 2: Anticancer Screening

In a screening of a drug library involving multicellular spheroids, related compounds were identified as novel anticancer agents, demonstrating significant efficacy against a range of cancer types . These findings highlight the potential of this class of compounds in cancer therapy.

Data Summary Table

Property Value
Molecular FormulaC20H15ClF6N4O3
Molar Mass508.8 g/mol
CAS Number344276-97-7
Antibacterial MIC (S. aureus)20–40 µM
Antibacterial MIC (E. coli)40–70 µM
GI50 (Cancer Cell Lines)1.31–4.68 µM

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

Anticancer Activity : Preliminary studies suggest that derivatives of urea, including this compound, may exhibit antiproliferative effects against various cancer cell lines. Research has indicated that compounds with similar structures can induce apoptosis and arrest the cell cycle in cancerous cells, making them candidates for further development as anticancer agents .

Urease Inhibition : Urease is an enzyme linked to several medical conditions, including kidney stones and peptic ulcers. The structural similarity of this compound to known urease inhibitors suggests it could be effective in inhibiting this enzyme, thereby providing therapeutic benefits in related diseases .

Biological Applications

This compound is also being explored for its biological activities:

Antimicrobial Properties : The presence of chloro and trifluoromethyl groups may enhance the compound's antimicrobial efficacy. Research into similar thiourea derivatives has shown promising results against various bacterial strains, indicating potential for developing new antibiotics .

Enzyme Modulation : The interaction of this compound with specific enzymes or receptors can lead to modulation of biological pathways. Understanding these interactions can pave the way for designing drugs that target specific diseases more effectively.

Material Science

In addition to its biological applications, this compound has potential uses in material science:

Synthesis of Advanced Materials : The unique chemical structure allows it to serve as a building block for synthesizing new materials with tailored properties, such as enhanced thermal stability or chemical resistance. This could be beneficial in developing coatings or composites used in various industrial applications .

Case Study 1: Antiproliferative Activity

A series of studies have been conducted on related urea derivatives which demonstrated significant antiproliferative activity against cancer cell lines. One study showed that modifications to the urea framework could lead to enhanced efficacy and selectivity against specific cancer types, suggesting that similar modifications to 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(4-fluorophenyl)methoxy]thiophen-2-yl}urea might yield promising results .

Case Study 2: Urease Inhibition

Research focusing on thiourea derivatives has highlighted their effectiveness as urease inhibitors. A comparative study revealed that certain structural features significantly enhance inhibitory potency, suggesting that exploring similar modifications in our compound could lead to the development of new therapeutic agents for treating urease-related conditions .

Comparison with Similar Compounds

Functional Group Analysis

  • Thiourea vs.
  • Heterocyclic Variations : The benzothiazole-containing compound (CAS 1206543-38-5) introduces a fused aromatic system, which may enhance π-π stacking in hydrophobic binding pockets compared to the thiophene or phenyl groups in other analogs .
  • Linker Flexibility : The target compound’s thiophene-ether linker provides conformational flexibility, whereas rigid oxy-phenyl linkages (CAS 1025634-84-7) could restrict rotational freedom, impacting entropic penalties during binding .

Physicochemical Properties

  • Solubility : The 4-fluorobenzyloxy group in the target compound may reduce aqueous solubility compared to the methoxyphenyl analog (CAS 722461-07-6), but the thiophene ring could mitigate this through moderate polarity.
  • Metabolic Stability : The trifluoromethyl group in all compounds likely slows oxidative metabolism, while chloro substituents may direct phase I metabolism away from critical positions .

Q & A

Q. What are the key synthetic strategies for preparing this urea derivative?

Methodological Answer: The synthesis involves two primary steps: (1) preparing the substituted pyridine and thiophene precursors, and (2) coupling them via urea bond formation.

  • Step 1 : The pyridine precursor, 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1), is synthesized via nucleophilic substitution or halogenation reactions. The thiophene moiety is prepared by introducing the 4-fluorobenzyloxy group at the 3-position of thiophene using Mitsunobu or Williamson ether synthesis .
  • Step 2 : Urea bond formation typically employs carbodiimide-mediated coupling (e.g., HOBt/TBTU in DMF) between the pyridinylamine and the thiopheneyl isocyanate derivative. Reaction conditions (e.g., anhydrous NEt₃, 0–5°C) are critical to minimize side reactions .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

  • IR Spectroscopy : Urea C=O stretch (~1650–1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) confirm bond formation. Thiophene C-S and pyridine C-F vibrations appear at 700–800 cm⁻¹ and 1100–1200 cm⁻¹, respectively .
  • ¹H/¹³C NMR : Key signals include:
    • Pyridine: δ 8.6–8.8 ppm (aromatic H), 120–125 ppm (CF₃ carbon).
    • Thiophene: δ 6.5–7.2 ppm (substituted thiophene H), 60–65 ppm (OCH₂Ph carbon).
    • Urea NH: δ 9.0–10.0 ppm (broad singlet) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular formula (C₁₉H₁₂ClF₄N₃O₂S, exact mass 481.03 g/mol).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

Methodological Answer: SAR studies focus on modifying the pyridine and thiophene substituents to enhance target binding or solubility:

  • Pyridine Modifications : Replacing Cl with Br increases hydrophobicity but may reduce metabolic stability. Trifluoromethyl groups improve electronegativity and membrane permeability .
  • Thiophene Modifications : Substituents at the 3-position (e.g., methoxy vs. ethoxy) alter steric bulk and π-π stacking. Fluorine atoms enhance bioavailability by reducing oxidative metabolism .

Q. How can crystallography resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : SHELX software is used for structure refinement. Key parameters include bond angles (e.g., C-N-C in urea: ~120°) and torsional angles between pyridine and thiophene planes .
  • Data Interpretation : Discrepancies in bond lengths (e.g., C=O vs. C-N) may indicate tautomerism or crystal packing effects. High-resolution data (≤ 0.8 Å) is critical for accurate electron density maps .

Q. Example Crystallographic Data

ParameterValueReference
Space GroupP2₁/c
R-factor≤ 0.05
Bond Length (C=O)1.23 Å

Q. How to address contradictions in biological assay data?

Methodological Answer: Contradictions (e.g., varying IC₅₀ values) arise from assay conditions or target specificity. Mitigation strategies include:

  • Standardized Protocols : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for apoptosis).
  • Orthogonal Assays : Confirm enzyme inhibition (e.g., NADH:ubiquinone oxidoreductase) with fluorescence polarization and SPR .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., pH, temperature) .

Q. What methodologies elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases, cytochrome P450). The trifluoromethyl group often occupies hydrophobic pockets .
  • Kinetic Studies : Measure kcat/Km ratios to distinguish competitive vs. non-competitive inhibition.
  • Cellular Imaging : Fluorescent tagging (e.g., BODIPY) tracks subcellular localization in real-time .

Q. How can flow chemistry optimize synthetic scalability?

Methodological Answer:

  • Continuous-Flow Reactors : Enhance mixing and heat transfer for exothermic urea coupling. Residence time (~10 min) and solvent (e.g., THF/water biphasic systems) are optimized via DoE .
  • In-line Analytics : UV-Vis or FTIR monitors reaction progress, enabling real-time adjustments.

Q. Flow Chemistry Parameters

ParameterOptimal ValueReference
Temperature25°C
Flow Rate0.5 mL/min
Yield Improvement15–20% vs. Batch

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